molecular formula C13H13ClFNO3 B2669294 Ethyl (E)-3-(2-fluorophenyl)acrylate CAS No. 1379666-57-5

Ethyl (E)-3-(2-fluorophenyl)acrylate

Cat. No. B2669294
CAS RN: 1379666-57-5
M. Wt: 285.7
InChI Key: YWUKYCZNFYNFGX-QPJJXVBHSA-N
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Description

Ethyl (E)-3-(2-fluorophenyl)acrylate is a chemical compound with the molecular formula C11H11FO2 . It is related to Ethyl 2- (4-bromo-2-fluorophenyl)acetate, which has a molecular weight of 261.09 .

Scientific Research Applications

Supramolecular Assembly

Ethyl (E)-3-(2-fluorophenyl)acrylate has been utilized in the study of supramolecular assemblies. For example, a mixture of the E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was synthesized and characterized, revealing a three-dimensional supramolecular network formed through hydrogen bonds and π⋯π stacking interactions. This study highlights the importance of noncovalent interactions in molecular conformation and self-assembly processes (Matos et al., 2016).

Corrosion Inhibition

This compound derivatives have been investigated for their potential as corrosion inhibitors. One study examined the effects of three chalcone derivatives on mild steel corrosion in hydrochloric acid solution, demonstrating their high inhibition activities and effective adsorption on mild steel surfaces. This research provides insights into the role of these compounds in industrial applications where corrosion resistance is critical (Lgaz et al., 2017).

Synthesis of Kinase Inhibitors

A novel synthesis approach using this compound analogues has been developed for potential application in creating kinase inhibitors. This process involves a one-pot, three-component Wittig–SNAr reaction, highlighting the rapid and efficient formation of new chemical bonds under environmentally benign conditions. Such approaches are significant in pharmaceutical research, particularly in the development of inhibitors for cancer treatment (Xu et al., 2015).

Polymerization and Material Properties

This compound has been studied in the context of polymerization and the development of materials with specific properties. For example, a research effort focused on the polymerization of ethyl acrylate, examining its binding to glutathione and proteins, and exploring its use in manufacturing polymers and copolymers (Potter & Tran, 1992). Another study investigated the synthesis of substituted acrylates, such as ethyl 3-arylformylacrylates, which have applications in creating E-isomers for various industrial and research purposes (Qi, 1989).

properties

IUPAC Name

ethyl 3-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVHDQJCFLRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluorocinnamic acid (48.4 g, 0.29 mol, Aldrich) and thionyl chloride (5 mL) in ethanol (650 mL) was heated to reflux for 48 h. The mixture was concentrated in vacuo. The residue was taken up in ethyl acetate, washed successively with a 5% aqueous sodium bicarbonate solution, water and brine, and dried (Na2SO4). Filtration and concentration gave 54.25 g (96%) of crude ethyl 2-fluorocinnamate. This material was used without further purification.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

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